3-(4-Fluorophenoxy)propionaldehyde
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Overview
Description
3-(4-fluorophenoxy)propanal is an organic compound with the molecular formula C9H9FO2 It is characterized by the presence of a fluorophenoxy group attached to a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)propanal typically involves the reaction of 4-fluorophenol with 3-chloropropanal under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the carbon atom of 3-chloropropanal, resulting in the formation of 3-(4-fluorophenoxy)propanal. Common reagents used in this reaction include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of 3-(4-fluorophenoxy)propanal can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)propanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-(4-fluorophenoxy)propanoic acid.
Reduction: 3-(4-fluorophenoxy)propanol.
Substitution: Various substituted phenoxypropanals depending on the nucleophile used.
Scientific Research Applications
3-(4-fluorophenoxy)propanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)propanal is largely dependent on its chemical structure and the functional groups present. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases or other adducts. This reactivity is exploited in various biochemical assays to study enzyme kinetics and protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenoxy)propanal: Similar structure but with a chlorine atom instead of fluorine.
3-(4-bromophenoxy)propanal: Similar structure but with a bromine atom instead of fluorine.
3-(4-methylphenoxy)propanal: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(4-fluorophenoxy)propanal is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, making 3-(4-fluorophenoxy)propanal a valuable compound in various chemical and biological applications .
Properties
CAS No. |
84946-15-6 |
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Molecular Formula |
C9H9FO2 |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)propanal |
InChI |
InChI=1S/C9H9FO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-6H,1,7H2 |
InChI Key |
JUKZPSFOMPCDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCC=O)F |
Origin of Product |
United States |
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